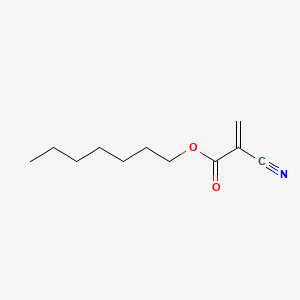
Heptyl 2-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 2-cyanoacrylate is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medical Applications
Heptyl 2-cyanoacrylate has gained prominence in the medical field due to its biocompatibility and effectiveness as a tissue adhesive.
1.1 Wound Closure
- Usage : It is used for skin closure in surgical procedures as an alternative to traditional sutures.
- Benefits : Reduces the risk of infection and promotes faster healing.
- Case Study : A study involving 900 patients demonstrated that those treated with this compound had lower incidences of wound infection compared to those treated with sutures .
1.2 Bone Healing
- Research Findings : Studies have shown that this compound can be utilized in orthopedic surgeries for bone fixation. It provides adequate mechanical stability during the healing process without significant inflammatory response .
Industrial Applications
In industrial settings, this compound is employed for its rapid bonding capabilities across various materials.
2.1 Assembly and Manufacturing
- Usage : Commonly used in the assembly of electronic components and automotive parts.
- Advantages : Provides strong bonds with minimal curing time, enhancing production efficiency.
2.2 Forensic Science
- Application : Utilized for developing latent fingerprints on various surfaces.
- Mechanism : The cyanoacrylate vapor reacts with amino acids in fingerprint residues, forming a visible white outline that can be further analyzed.
| Application | Benefits | Reference |
|---|---|---|
| Assembly & Manufacturing | Rapid bonding | |
| Forensic Science | Fingerprint development |
Toxicological Considerations
While this compound is widely used, understanding its safety profile is crucial.
3.1 Skin Irritation
- Studies indicate that high molecular weight cyanoacrylates show minimal skin irritation; however, further long-term studies are recommended to assess chronic effects .
3.2 Biocompatibility
Análisis De Reacciones Químicas
Anionic Polymerization Mechanism
Heptyl 2-cyanoacrylate undergoes rapid anionic polymerization in the presence of weak nucleophiles like water or hydroxyl ions. The mechanism involves three stages:
Initiation
Moisture or basic conditions trigger the reaction. A nucleophile (e.g., OH⁻) attacks the electrophilic β-carbon of the cyanoacrylate monomer, breaking the double bond and generating a reactive anion (Fig. 1):
Monomer+OH−→Anion-initiated polymer chain
This step is highly efficient, with polymerization initiating at relative humidities as low as 40% .
Propagation
The anion propagates by attacking additional monomers. Each addition extends the polymer chain through nucleophilic attack on the β-carbon of subsequent monomers:
Chain−+Monomer→Chain–Monomer−
The reaction is exothermic, releasing ~80 kJ/mol .
Termination
Termination occurs via proton transfer from weak acids (e.g., water or alcohols), neutralizing the anion:
Chain−+H2O→Neutral polymer+OH−
This process creates linear poly(this compound) chains with high tensile strength .
Radical Polymerization Pathways
This compound can also undergo radical polymerization under specific conditions. Key kinetic parameters for ethyl 2-cyanoacrylate (a homolog) provide insights:
| Parameter | Ethyl 2-Cyanoacrylate | Methyl Methacrylate (MMA) |
|---|---|---|
| kp (L·mol⁻¹·s⁻¹) | 1,610–1,622 | 300–350 |
| kt (L·mol⁻¹·s⁻¹) | 4.04×108 | 7.1×107 |
| kp/kt0.5 | 0.021 | 0.0144 |
Data from radical polymerization studies at 30–60°C .
-
Initiation : Radicals (e.g., from persulfates) abstract hydrogen from the monomer.
-
Propagation : Radicals add to the monomer’s double bond, forming longer chains.
-
Termination : Combination or disproportionation of radicals halts growth.
This compound’s radical polymerization is slower than its anionic pathway but enables crosslinking with allyl groups at elevated temperatures .
Crosslinking and Copolymerization
This compound participates in copolymerization with polysaccharides (e.g., dextran, chitosan) via redox-initiated systems. For example:
-
Initiation : Ceric ammonium nitrate (CAN) oxidizes polysaccharides, generating radicals.
-
Propagation : Radicals react with this compound monomers, forming graft copolymers .
This method produces nanostructured polymers used in drug delivery systems, leveraging the monomer’s rapid polymerization kinetics .
Thermal and Solvent Effects
-
Thermal Stability : Prolonged heating above 150°C causes depolymerization, reverting to monomeric fragments .
-
Solvent Influence : Polymerization rates vary with solvent polarity. For example, ethyl 2-cyanoacrylate polymerizes 50% faster in toluene than in acetonitrile due to reduced chain mobility in nonpolar solvents .
Propiedades
Número CAS |
6701-16-2 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
heptyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-7-8-14-11(13)10(2)9-12/h2-8H2,1H3 |
Clave InChI |
WVXQYJXDTJWWEA-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C(=C)C#N |
SMILES canónico |
CCCCCCCOC(=O)C(=C)C#N |
Key on ui other cas no. |
6701-16-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















